ribosomal protein S15a
説明
特性
CAS番号 |
147338-58-7 |
|---|---|
分子式 |
C20H23N5O7S2 |
同義語 |
ribosomal protein S15a |
製品の起源 |
United States |
Structural Architecture and Dynamics of Ribosomal Protein S15a
Tertiary and Quaternary Structural Organization of Ribosomal Protein S15a
RPS15A is a cytoplasmic protein comprised of 130 amino acids. scbt.com As a component of the 40S ribosomal subunit, it exists in a complex quaternary structure with approximately 79 other ribosomal proteins and 4 species of ribosomal RNA (rRNA). genecards.orgwikipedia.orgnih.gov The 40S subunit combines with the large 60S subunit to form the complete 80S ribosome. wikipedia.orgnih.gov The protein itself possesses a defined tertiary structure, which is essential for its function. While early studies on some ribosomal proteins suggested a lack of defined tertiary structure in their isolated state, subsequent research has shown that many, including S15a's prokaryotic homolog S15, adopt a compact, globular conformation. core.ac.uk The AlphaFold Protein Structure Database provides a predicted 3D model of human RPS15A, indicating a high degree of confidence in its structure. ebi.ac.uk
Table 1: Structural Details of Human this compound
| Attribute | Details | Source |
|---|---|---|
| Protein Name | This compound (RPS15A), Small ribosomal subunit protein uS8 | genecards.org |
| Gene | RPS15A | genecards.org |
| Organism | Homo sapiens (Human) | ebi.ac.uk |
| Length | 130 amino acids | ebi.ac.uk |
| Quaternary Structure | Component of the 40S ribosomal subunit and the small subunit (SSU) processome. | genecards.orguniprot.org |
| Subcellular Location | Cytoplasm, Cytosol, Ribosome, Nucleolus | wikipedia.orguniprot.org |
Intermolecular Contact Interfaces of this compound with Ribosomal RNA
RPS15A binds to the 18S rRNA within the small ribosomal subunit. wikipedia.org Its prokaryotic counterpart, S15, binds to a conserved three-way junction in the 16S rRNA, a crucial step in the assembly of the small ribosomal subunit. nih.govnih.gov This interaction is highly specific and involves a molecular mimicry mechanism where the S15 protein recognizes similar structural motifs in both the rRNA and its own messenger RNA (mRNA) for translational regulation. nih.govnih.gov The binding of S15 to 16S rRNA involves two main sites. Site 1 serves to anchor the protein to the rRNA, while binding at site 2 induces conformational changes necessary for the subsequent binding of other ribosomal proteins, such as S6 and S18. tandfonline.com In eukaryotes, studies on yeast have shown a genetic interaction between RPS15 (Rps15p) and the machinery responsible for rRNA modification, suggesting a close functional and likely spatial relationship. plos.org Specifically, mutations in genes for snoRNAs that guide modifications near the predicted Rps15p binding site on the rRNA have been shown to affect cell growth. plos.org
Protein-Protein Interaction Networks Involving this compound within the Ribosome
Within the intricate network of the ribosome, RPS15A interacts with numerous other ribosomal proteins to maintain the structural integrity and functional dynamics of the 40S subunit. It is a component of the small subunit (SSU) processome, a large complex of over 70 proteins and snoRNA U3, which is the initial precursor of the small eukaryotic ribosomal subunit. uniprot.org Studies in yeast have shown that Rps15p has a functional connection with Rps18p, as they make contact within the small subunit. embopress.org The STRING database indicates numerous interactions between RPS15A and other ribosomal proteins, including high-confidence interactions with RPS3, RPS23, and many others, underscoring its role as a key player in the ribosomal protein network. string-db.org
Table 2: Selected Protein-Protein Interactions of Human RPS15A
| Interacting Protein | Function | Interaction Confidence | Source |
|---|---|---|---|
| RPS3 (40S ribosomal protein S3) | Component of the 40S subunit, involved in translation and has endonuclease activity. | 0.999 | string-db.org |
| RPS23 (40S ribosomal protein S23) | Component of the small ribosomal subunit. | 0.999 | string-db.org |
| FGFR3 (Fibroblast growth factor receptor 3) | Receptor tyrosine kinase. | Binary Interaction | uniprot.org |
Conformational Transitions and Dynamic Behavior of this compound during Ribosome Assembly and Function
The assembly and function of the ribosome are highly dynamic processes involving significant conformational changes in both rRNA and ribosomal proteins. RPS15A plays a role in these dynamics. In bacteria, the binding of its homolog, S15, to the 16S rRNA induces a conformational realignment that is necessary for the subsequent binding of other proteins. nih.gov S15 can also bind to its own mRNA, triggering a conformational change that masks the ribosome binding site and thus represses its own translation, a form of feedback regulation. nih.govnih.gov This highlights the ability of the protein to induce and respond to conformational shifts in RNA. The dynamic nature of ribosomal proteins is further evidenced by the fact that they can be exchanged in mature ribosomes, allowing for the repair of damaged ribosomes. mdpi.com During translation initiation in eukaryotes, RPS15A is involved in promoting the interaction between the capped mRNA and the small ribosomal subunit. nih.govnih.govresearchgate.net This process involves conformational changes within the ribosome as it scans for the start codon. embopress.orgoup.com
Structural Determinants for this compound Integration into Ribosomal Subunits
The proper integration of RPS15A into the assembling 40S subunit is critical for ribosome biogenesis. In yeast, the absence of Rps15p does not halt the early cleavage of pre-rRNA but does prevent the nuclear export of pre-40S particles, indicating its assembly is a late and essential step for subunit maturation and transport to the cytoplasm. embopress.org This suggests that specific structural features of Rps15p are recognized by the nuclear export machinery. The incorporation of Rps15p is a prerequisite for the pre-40S particles to become competent for translocation. embopress.org Furthermore, defects in RPS15A, such as those caused by mutations leading to Diamond-Blackfan anemia, result in impaired 40S subunit formation. researchgate.net This underscores the importance of the protein's structural integrity for its correct assembly into the ribosome. Studies on the bacterial homolog S15 have identified specific amino acid residues that are crucial for its interaction with rRNA, and by extension, its integration into the subunit. tandfonline.com
Functional Contributions to Ribosome Biogenesis
Role of Ribosomal Protein S15a in Ribosomal RNA Folding and Maturation
This compound is essential for the correct folding and maturation of the 18S rRNA, the RNA component of the small ribosomal subunit. nih.govembopress.org The folding of pre-rRNA is a highly organized process that is guided by both RPs and a multitude of ribosomal assembly factors. nih.gov These components work in concert to ensure the pre-rRNA adopts its correct three-dimensional structure, which is necessary for subsequent processing steps. genecards.org
Depletion of the majority of human small subunit RPs, including RPS15A, has been shown to obstruct the maturation of the 18S rRNA. nih.gov In eukaryotes, the biogenesis of the 40S subunit begins with a large precursor rRNA, the 47S pre-rRNA, which undergoes a series of cleavage events. nih.gov RPS15A is involved in these processing steps, and its absence can lead to the accumulation of precursor rRNAs. researchgate.net Specifically, in yeast, the depletion of the RPS15A homolog, Rps15p, results in a late defect in 18S rRNA synthesis, with an accumulation of the 20S pre-rRNA intermediate. embopress.org This indicates that RPS15A is necessary for the later stages of 18S rRNA maturation.
The interaction of RPS15A with the pre-rRNA is a key aspect of its function. In prokaryotes, the homolog of RPS15A, S15, binds to a specific site on the 16S rRNA, inducing a conformational change that is critical for the assembly of the central domain of the small ribosomal subunit. nih.govnih.gov This binding event helps to create a properly folded rRNA structure that allows for the subsequent binding of other ribosomal proteins. nih.gov While the specifics may differ in eukaryotes, the fundamental principle of an RP guiding rRNA folding and maturation remains.
Contribution of this compound to Small Ribosomal Subunit Assembly Pathway Progression
The assembly of the small ribosomal subunit is a sequential process, and RPS15A plays a significant role in its progression. researchgate.net The process begins in the nucleolus, where ribosomal proteins are imported and assembled onto the nascent pre-rRNA. genecards.org RPS15A is a component of the small subunit (SSU) processome, the initial precursor to the small ribosomal subunit. genecards.org
Studies in yeast have demonstrated that the depletion of Rps15p leads to defects in the nuclear export of pre-40S particles to the cytoplasm. embopress.orgnih.gov This suggests that the incorporation of RPS15A into the pre-ribosomal particle is a prerequisite for its translocation from the nucleus. embopress.org In cells depleted of Rps15p, the 20S pre-rRNA is released from the nucleolus but is retained within the nucleus, indicating a block in a late stage of nuclear assembly or export. embopress.org
Furthermore, genetic interaction studies have highlighted the importance of RPS15A in cytoplasmic pre-40S maturation. nih.gov A strong genetic interaction between RPS15A and the 40S assembly factor Ltv1 suggests a role for RPS15A in the final maturation steps of the 40S subunit that occur in the cytoplasm. nih.gov
The sequential nature of ribosomal protein assembly is critical for the pathway's progression. The depletion of certain RPs, categorized as "initiator" RPs (i-RPSs), leads to an early block in pre-rRNA processing. In contrast, the knockdown of "passenger" RPs (p-RPSs) affects a broader range of 18S rRNA maturation steps. researchgate.net
Nucleation and Stabilization Functions of this compound in Ribosome Biogenesis
Ribosomal proteins are known to have nucleation and stabilization functions during ribosome assembly. Primary binding proteins associate directly with the rRNA, initiating the assembly process and creating a scaffold for other proteins to join. nih.gov In bacteria, S15 is a key component in the assembly of the small ribosomal subunit and plays a pivotal role in the assembly of the central domain. nih.govnih.gov It binds to the 16S rRNA, triggering a conformational realignment that facilitates the binding of subsequent proteins. nih.gov
This nucleation event is crucial for establishing the correct folding pathway of the rRNA and preventing misfolding. nih.gov The binding of ribosomal proteins like S15 helps to stabilize the intricate secondary and tertiary structures of the rRNA. nih.gov While the direct evidence for RPS15A as a primary binding protein in eukaryotes is less defined in the provided context, the general principles of ribosome assembly suggest it plays a similar role in nucleating and stabilizing specific domains of the 18S rRNA. The conservation of its role in the assembly of the small subunit across species points to a fundamental function in initiating and stabilizing rRNA folding. nih.gov
Impact of this compound on Ribosomal Assembly Intermediates
The depletion or mutation of RPS15A has a discernible impact on the profile of ribosomal assembly intermediates. As mentioned, depletion of Rps15p in yeast leads to the nuclear accumulation of pre-40S particles containing 20S pre-rRNA. embopress.org This indicates a stall in the assembly or export process at a late nuclear stage.
Further analysis of these accumulated particles reveals that most of the pre-40S specific factors are correctly associated. However, the late-binding proteins Tsr1p and Rio2p are notably absent. embopress.org This finding suggests that the incorporation of RPS15A is necessary for the recruitment of these late-acting factors, which are themselves involved in the final cytoplasmic processing of the 20S pre-rRNA. embopress.org
Mutations in the C-terminal tail of Rps15 in yeast have also been shown to cause defects in cytoplasmic 20S pre-rRNA processing, further emphasizing its role in the later, cytoplasmic stages of 40S subunit maturation. nih.gov The accumulation of specific pre-rRNA species and partially assembled ribosomal particles upon RPS15A disruption underscores its critical role in ensuring the fidelity and efficiency of ribosome biogenesis.
| Research Finding | Organism/System | Impact of RPS15A Alteration | Reference |
| Depletion of Rps15p | Saccharomyces cerevisiae (yeast) | Nuclear accumulation of 20S pre-rRNA and pre-40S particles. | embopress.org |
| Depletion of Rps15p | Saccharomyces cerevisiae (yeast) | Absence of late-binding factors Tsr1p and Rio2p on pre-40S particles. | embopress.org |
| C-terminal tail mutation of Rps15 | Saccharomyces cerevisiae (yeast) | Defects in cytoplasmic 20S pre-rRNA processing. | nih.gov |
| Knockdown of RPS15A | Human cells | Obstruction of 18S rRNA maturation. | nih.gov |
Mechanistic Roles in Translational Processes
Influence of Ribosomal Protein S15a on mRNA Decoding and Fidelity
The fidelity of protein synthesis hinges on the precise recognition of mRNA codons by their cognate aminoacyl-tRNAs in the decoding center of the small ribosomal subunit. RPS15a plays a significant role in this process, primarily through its largely unstructured C-terminal tail, which extends towards the decoding site. nih.gov Structural analyses, including cryo-electron microscopy (cryo-EM) studies of human ribosomes, have revealed the dynamic nature of this region and its interactions within this critical functional center. nih.govnih.gov
Research on the yeast homolog, Rps15, has provided detailed insights into its function. In a post-decoding, pre-translocation state of the ribosome, the C-terminal tail of Rps15 is positioned to interact directly with the mRNA and both the A-site and P-site tRNAs. nih.gov This strategic placement suggests a role in stabilizing the codon-anticodon helix and ensuring the correct conformation for peptide bond formation, thereby contributing to the accuracy of translation. By influencing the local environment of the decoding center, RPS15a helps to create a checkpoint that validates the incoming tRNA before the ribosome proceeds with elongation. nih.govnews-medical.net While the protein promotes the general interaction between mRNA and the ribosome, its specific contribution is nuanced, focusing on the stabilization of the translational machinery at a critical proofreading step. nih.gov
Participation of this compound in tRNA Binding and Translocation Mechanisms
The role of RPS15a extends to the binding and movement of tRNA through the ribosome. The interaction of its C-terminal tail with both the A- and P-site tRNAs is crucial for the initial, correct placement (accommodation) of the aminoacyl-tRNA in the A-site. nih.gov This interaction helps to guide and secure the tRNA, facilitating its engagement with the mRNA codon. The ribosome's A, P, and E sites represent a dynamic pathway for tRNA molecules, and RPS15a is one of the components that helps orchestrate this movement. nih.govirjms.com
The positioning of the RPS15a C-terminal tail between the A and P sites in the pre-translocation state places it at the nexus of ribosomal dynamics. nih.gov Translocation, the concerted movement of tRNAs and mRNA through the ribosome, involves significant conformational changes within the ribosomal subunits. The flexibility of the RPS15a C-terminal tail allows it to adapt to these changes while maintaining contact with the tRNAs, potentially acting as a flexible guide or a stabilizing element during their shift from the A to the P site, and from the P to the E site. nih.gov
| Interaction Site | Interacting Molecules | Implied Function |
| C-Terminal Tail | A-site tRNA, P-site tRNA, mRNA | tRNA accommodation, Decoding fidelity, Stabilization of codon-anticodon helix |
| Globular Domain | 25S rRNA (Helix H38) | Inter-subunit bridge formation, 80S ribosome stability |
Contributions of this compound to Ribosome Stability during Translation Elongation
The stability of the 80S ribosome complex is paramount for processive translation elongation, ensuring that the ribosome does not prematurely dissociate from the mRNA. RPS15a contributes to this stability through its globular domain. nih.gov This domain is a key participant in forming the B1a inter-subunit bridge, a critical connection point between the 40S and 60S subunits. nih.gov Specifically, the globular part of RPS15a interacts with helix H38 of the 25S rRNA (in yeast), anchoring the small subunit to the large subunit. nih.gov
This structural role is essential for maintaining the integrity of the entire ribosome as it moves along the mRNA. A stable connection between subunits is necessary to coordinate the complex movements involved in translocation and to provide a stable framework for the peptidyl transferase center on the large subunit to catalyze peptide bond formation efficiently. nih.gov The contribution of RPS15a to this inter-subunit bridge underscores its importance not just as a component of the small subunit, but as a protein essential for the function of the fully assembled 80S ribosome.
Modulation of Ribosomal Dynamics by this compound during Protein Synthesis
Protein synthesis is an inherently dynamic process, characterized by large-scale conformational rearrangements of the ribosome, such as subunit rotation and the movement of the small subunit's head domain. umn.edu RPS15a, particularly its flexible C-terminal tail, is implicated in modulating these dynamics. Recent cryo-EM studies have captured ribosomes in various functional states, highlighting the conformational plasticity required for translation. nih.govharvard.edu
The positioning of the RPS15a C-terminal tail at the decoding center allows it to influence the conformational changes associated with tRNA selection and translocation. nih.gov Its flexibility suggests that it does not act as a rigid structural element but rather as a dynamic component that can adapt to and facilitate the different states of the ribosome during the elongation cycle. By interacting with the tRNAs and mRNA at the interface of the A and P sites, the C-terminal tail is in a prime position to influence the kinetics and efficiency of the translational process, potentially acting as a gate or a modulator for the progression of the ribosome along the mRNA. nih.gov
Context-Dependent Functional Adaptations of this compound in Translation
The traditional view of the ribosome as a uniform and passive machine for protein synthesis is being replaced by the concept of "specialized ribosomes." nih.govmdpi.com This theory posits that variations in ribosomal protein composition can alter the translational properties of ribosomes, allowing them to preferentially translate specific subsets of mRNAs. researchgate.net RPS15a is implicated in such context-dependent adaptations. For example, its expression is upregulated during certain viral infections, which may represent a mechanism by which viruses co-opt the host's translational machinery to favor the synthesis of viral proteins. nih.gov
Cellular stress is another context where the function of RPS15a is adapted. Under conditions of ribosomal stress, which can be caused by defects in ribosome biogenesis, free ribosomal proteins can engage in extra-ribosomal functions. nih.govmdpi.com RPS15a has been shown to be involved in the p53 signaling pathway, a key cellular stress response pathway. mdpi.comnih.gov Perturbations in RPS15a levels can trigger ribosomal stress, leading to p53 activation and subsequent changes in cell cycle progression and apoptosis. mdpi.com This link between RPS15a and a major stress-response pathway highlights a mechanism where the translational machinery can sense and respond to cellular insults, leading to global changes in gene expression and cell fate. uga.educornell.edu Furthermore, deficiency of individual 40S ribosomal proteins can alter the translation of specific subsets of genes, underscoring the potential for RPS15a to contribute to translational reprogramming in response to various cellular states. nih.gov
Interactions with Ribosomal and Non Ribosomal Components
Extensive Intermolecular Contacts of Ribosomal Protein S15a within the Ribosome
Within the intricate architecture of the ribosome, RPS15a establishes extensive and critical contacts that are vital for the structural integrity and functional efficiency of the translational machinery. As one of the primary binding proteins to the 16S rRNA, RPS15a plays a pioneering role in the assembly of the 30S subunit in prokaryotes. nih.gov It specifically recognizes and binds to a highly conserved three-way junction formed by the intersection of helices H20, H21, and H22 of the 16S rRNA. nih.gov This interaction is crucial for inducing a conformational change in the rRNA, facilitating the subsequent binding of other ribosomal proteins and the proper folding of the central domain of the 30S subunit. nih.gov
The structure of RPS15a, consisting of four α-helices, allows for these precise interactions. nih.gov The protein's globular domain is also involved in forming the B1a inter-subunit bridge by interacting with helix H38 of the 25S rRNA in the mature 80S ribosome. us.es This bridge is essential for the association of the 40S and 60S subunits, a critical step for the initiation of translation. us.es Furthermore, the largely unstructured C-terminal tail of RPS15a extends towards the decoding site of the 40S subunit, where it plays a significant role in translation elongation. us.es Recent structural studies have revealed the flexibility of this C-terminal tail during translation, showing its interaction with both A- and P-site tRNAs and the mRNA in the decoding site, suggesting its role in the efficient accommodation of tRNAs at the A-site. us.es
Non-Ribosomal Binding Partners and Extraribosomal Functions of this compound
Emerging evidence has illuminated the multifaceted nature of ribosomal proteins, revealing their participation in a host of cellular activities independent of their role in protein synthesis, a phenomenon often referred to as "moonlighting". nih.govbachandlab.commdpi.com RPS15a is no exception, with a growing list of identified non-ribosomal binding partners that implicate it in various extraribosomal functions, including cell growth and proliferation, apoptosis, and DNA repair. nih.gov
During the maturation of the 40S subunit, RPS15a interacts with non-ribosomal factors. In the cytoplasm, the C-terminal tail of RPS15a is positioned between the assembly factors Rio2 and Tsr1 in pre-40S particles. us.es These interactions are crucial for the late stages of pre-40S maturation. us.es
Beyond its role in ribosome biogenesis, RPS15a has been shown to be dysregulated in several human cancers, including hepatic cancer, glioblastoma, non-small cell lung cancer, and colorectal cancer, suggesting its involvement in tumorigenesis. nih.gov For instance, knockdown of RPS15a has been shown to inhibit the proliferation of human kidney cancer cells and promote apoptosis. nih.gov This anti-proliferative effect is often associated with the p53 pathway. nih.govnih.gov In colorectal cancer, depletion of RPS15a leads to cell cycle arrest and suppression of cell growth via p21. nih.gov
The extraribosomal functions of RPS15a are further highlighted by its involvement in developmental processes. It is required for proper erythropoiesis, the process of red blood cell formation. mapmygenome.inuniprot.org Additionally, studies in model organisms have linked RPS15a to heart development. medrxiv.org
Below is a table summarizing some of the known non-ribosomal binding partners and associated extraribosomal functions of RPS15a.
| Non-Ribosomal Binding Partner/Associated Factor | Extraribosomal Function | Cellular Context |
|---|---|---|
| Rio2 | Cytoplasmic pre-40S maturation | Ribosome biogenesis |
| Tsr1 | Cytoplasmic pre-40S maturation | Ribosome biogenesis |
| p53 signaling pathway components | Regulation of cell cycle and apoptosis | Cancer (e.g., colorectal cancer) |
| p21 | Cell cycle arrest | Cancer (e.g., colorectal cancer) |
Regulatory Networks Mediated by this compound Protein-Protein Interactions
The protein-protein interactions of RPS15a extend into complex regulatory networks that influence key cellular signaling pathways. A significant body of research points to the role of RPS15a in modulating cancer-related pathways. us.es
One of the most prominent regulatory networks involving RPS15a is its interplay with the p53 signaling pathway. nih.gov In several cancers, the overexpression of RPS15a is associated with the misregulation of this critical tumor suppressor pathway. nih.gov Knockdown of RPS15a can lead to the upregulation of p53 and its downstream target, p21, resulting in cell cycle arrest and apoptosis. nih.gov
Beyond the p53 pathway, RPS15a has been implicated in other signaling cascades. For example, it has been shown to be involved in the Wnt/β-catenin signaling pathway in non-small-cell lung cancer. nih.gov In gastric cancer, RPS15a may promote progression through the Akt/IKK-β/NF-κB signaling pathway. nih.gov Furthermore, in breast cancer cells, RPS15a can inhibit apoptosis by upregulating phosphorylated ERK1/2, Bad, and Chk1. nih.gov
These findings underscore the role of RPS15a as a node in various signaling networks, capable of influencing cellular fate through its interactions with key regulatory proteins. The table below provides a summary of the regulatory networks known to be mediated by RPS15a.
| Regulatory Network/Signaling Pathway | Effect of RPS15a Interaction | Associated Disease/Process |
|---|---|---|
| p53 signaling pathway | Downregulation of p53 activity | Colorectal Cancer |
| Wnt/β-catenin signaling | Downregulation of the pathway upon RPS15a silencing | Non-small-cell lung cancer |
| Akt/IKK-β/NF-κB signaling | Activation of the pathway | Gastric Cancer |
| ERK1/2, Bad, and Chk1 signaling | Upregulation of phosphorylation, inhibiting apoptosis | Breast Cancer |
RNA-Protein Interaction Specificity of this compound Beyond Ribosomal RNA
While the interaction of RPS15a with ribosomal RNA is well-characterized, the broader RNA-binding landscape of this protein is an active area of investigation. Ribosomal proteins, in general, possess RNA-binding properties that are not exclusively directed towards rRNA. nih.gov These interactions can play regulatory roles in gene expression. mdpi.com
Although specific, high-resolution data on the direct binding of RPS15a to non-ribosomal RNAs are still emerging, its involvement in various cellular processes hints at a wider range of RNA interactors. The regulation of signaling pathways and its association with tumorigenesis could, in part, be mediated by its interaction with specific mRNAs or non-coding RNAs, thereby influencing their stability, localization, or translation. Further research employing techniques such as RNA immunoprecipitation followed by sequencing (RIP-seq) will be instrumental in elucidating the full spectrum of RPS15a's RNA-protein interactions and its regulatory roles beyond the ribosome. nih.gov
Regulation and Post Translational Modifications of Ribosomal Protein S15a
Transcriptional and Translational Control Mechanisms Governing Ribosomal Protein S15a Expression
The expression of the RPS15A gene is meticulously controlled at both the transcriptional and translational levels to coordinate its production with the demands of ribosome assembly.
Transcriptional Control: The promoter region of the human RPS15A gene contains binding sites for several key transcription factors, indicating its regulation is integrated with cellular processes like growth and proliferation. Analysis of the RPS15A promoter has identified binding sites for factors including:
E2F family members (E2F-1, E2F-2, E2F-3a, E2F-4, E2F-5) genecards.org
Yin Yang 1 (YY1) genecards.org
The E2F family of transcription factors plays a pivotal role in regulating the cell cycle, and their presence suggests that RPS15A expression is closely linked to the cell's proliferative state.
Translational Control: A common regulatory strategy for ribosomal proteins is autogenous control, where the protein product inhibits its own translation. In prokaryotes, ribosomal protein S15 has been shown to negatively control its own expression at the translational level. nih.gov This is achieved by S15 binding to a specific regulatory site on its own messenger RNA (mRNA). nih.gov This site, which overlaps with the ribosome loading area, forms a complex secondary structure, including a pseudoknot, that mimics the S15 binding site on 16S rRNA. nih.govnih.gov When S15 is present in excess of what is needed for ribosome assembly, it binds to its mRNA, which is thought to trap the ribosome on its loading site and inhibit the initiation of translation. nih.gov This feedback loop ensures that the synthesis of S15 is tightly coupled to the rate of ribosome production. nih.gov
Post-Translational Modifications of this compound (e.g., phosphorylation, methylation, acetylation, ubiquitination)
Post-translational modifications (PTMs) are covalent alterations to proteins that significantly expand their functional diversity. Ribosomal proteins are subject to a wide array of PTMs, and RPS15a is known to be modified, primarily by ubiquitination and glycosylation. genecards.org While many ribosomal proteins undergo phosphorylation and acetylation, specific, functionally characterized sites for these modifications on RPS15a are less documented. nih.govnih.gov
Ubiquitination: Ubiquitination is the attachment of ubiquitin, a small regulatory protein, to a substrate protein. This process is a key regulator of protein degradation and can also modulate protein function and localization. nih.govyoutube.com Human RPS15a has been found to be ubiquitinated at multiple lysine (B10760008) residues. genecards.org
Glycosylation: Analysis has also identified at least one O-linked glycosylation site on RPS15a. genecards.org
The table below summarizes the identified post-translational modification sites on human this compound.
| Modification Type | Modified Residue | Position | Source |
|---|---|---|---|
| Ubiquitination | Lysine (K) | 12 | genecards.org |
| Ubiquitination | Lysine (K) | 19 | genecards.org |
| Ubiquitination | Lysine (K) | 32 | genecards.org |
| Ubiquitination | Lysine (K) | 60 | genecards.org |
| Ubiquitination | Lysine (K) | 71 | genecards.org |
| Ubiquitination | Lysine (K) | 84 | genecards.org |
| Ubiquitination | Lysine (K) | 88 | genecards.org |
| Ubiquitination | Lysine (K) | 124 | genecards.org |
| Glycosylation | Not Specified | 1 Site (O-linked) | genecards.org |
Functional Consequences of Post-Translational Modifications on this compound Activity
PTMs can profoundly impact the function of ribosomal proteins, affecting everything from protein stability and ribosome assembly to extra-ribosomal activities. nih.govnih.govsciomics.de
The extensive ubiquitination of RPS15a is strongly indicative of its regulation by the ubiquitin-proteasome system. genecards.org A primary function of this modification is to mark excess or misfolded RPS15a for degradation, a critical aspect of protein quality control. elifesciences.org This process ensures that RPS15a does not accumulate as a free protein, which can be detrimental to the cell. elifesciences.org
While not yet specifically detailed for RPS15a, other PTMs common to ribosomal proteins have significant functional consequences:
Acetylation: The acetylation of ribosomal proteins is critical for the proper assembly of the ribosome complex and plays a role in regulating translation efficiency and fidelity. nih.govnih.gov N-terminal acetylation, a common modification, can protect ribosomal proteins from degradation, and its absence leads to increased protein turnover and reduced thermal stability of the ribosome. uib.nobiorxiv.org
Phosphorylation: Reversible phosphorylation of ribosomal proteins is a key mechanism for signal transduction, allowing cells to rapidly modulate translation in response to external stimuli, stress, and cell cycle progression. nih.govnih.gov
Extra-ribosomal Functions: RPS15a has been implicated in the regulation of the p53 signaling pathway. nih.govmdpi.com Knockdown of RPS15A can lead to an increase in p53 levels and subsequent cell cycle arrest. nih.govmdpi.com It is plausible that PTMs could modulate this extra-ribosomal function, providing a switch that alters RPS15a's role from ribosome component to signaling molecule, although direct evidence for this mechanism is still emerging.
Degradation Pathways and Proteostasis of this compound
Proteostasis, or protein homeostasis, refers to the network of cellular pathways that control the synthesis, folding, trafficking, and degradation of proteins. youtube.com For ribosomal proteins, maintaining proteostasis is vital because they are produced in large quantities and must be precisely incorporated into ribosomes. nih.gov
The primary degradation pathway for RPS15a, particularly for newly synthesized proteins that fail to assemble into the 40S subunit, is the ubiquitin-proteasome system (UPS). elifesciences.org A specialized quality control pathway, termed ERISQ (Excess Ribosomal protein Quality control), has been identified that mediates the degradation of unassembled ribosomal proteins. elifesciences.org In this pathway, the E3 ubiquitin ligase Tom1 (HUWE1 in humans) recognizes and ubiquitinates excess ribosomal proteins in the nucleus. elifesciences.org This "kiss of death" marks the proteins for degradation by the proteasome. elifesciences.orgyoutube.com
This quality control mechanism is crucial for several reasons:
Stoichiometry: It ensures that ribosomal proteins are present in the correct proportions for the efficient assembly of functional ribosomes. nih.gov
Toxicity Prevention: Free ribosomal proteins can be toxic to the cell and are prone to aggregation. The ERISQ pathway prevents their accumulation. elifesciences.org
Therefore, the degradation of RPS15a is not a random event but a highly regulated process essential for maintaining the integrity and efficiency of ribosome production and cellular function.
Evolutionary Perspectives and Conservation of Ribosomal Protein S15a
Phylogenetic Analysis of Ribosomal Protein S15a Across Domains of Life (Eukaryotes, Eubacteria, Archaebacteria)
This compound is a component of the small ribosomal subunit and belongs to the universally conserved S8P family of ribosomal proteins. researchgate.netwikipedia.orggenecards.org Its homologs are found in all three domains of life: Eukaryotes (S15a), Eubacteria (S8), and Archaebacteria (S8). Phylogenetic analyses based on ribosomal proteins are powerful tools for reconstructing the evolutionary history of life due to their universal presence and slow rate of evolution. nih.govnih.gov
Analysis of rat this compound has shown that it is related to its counterparts in other eukaryotes, as well as to the S8 proteins of eubacteria and archaebacteria. nih.gov Comprehensive studies involving numerous prokaryotic genomes have established a core set of universally conserved ribosomal proteins, which includes the S8/S15a family, highlighting its ancient origins. nih.govnih.gov
In the plant kingdom, a detailed phylogenetic analysis of the eukaryotic S15a and the eubacterial, plastidic, and archaebacterial S8 amino acid sequences has revealed distinct evolutionary clades. nih.gov This research demonstrated that the duplication of the RPS15a gene in plants occurred after the divergence of prokaryotes and eukaryotes. The analysis resolved eukaryotic S15a into three well-supported clades: two specific to plants (Type I and Type II S15a) and one encompassing other eukaryotes. nih.gov This indicates a diversification of the S15a protein within the plant lineage.
Table 1: Orthologs of this compound/S8 Across Different Domains of Life
| Domain | Kingdom/Phylum | Organism | Protein Name | Gene Name |
| Eukaryota | Animalia | Homo sapiens (Human) | 40S this compound | RPS15A |
| Animalia | Rattus norvegicus (Rat) | 40S this compound | Rps15a | |
| Plantae | Arabidopsis thaliana | 40S this compound | RPS15aA, D, F (Type I); B, E (Type II) | |
| Eubacteria | Proteobacteria | Escherichia coli | 30S ribosomal protein S8 | rpsH |
| Firmicutes | Bacillus subtilis | 30S ribosomal protein S8 | rpsH | |
| Thermotogae | Thermus thermophilus | 30S ribosomal protein S15 | rpsO | |
| Archaebacteria | Euryarchaeota | Haloarcula marismortui | 30S ribosomal protein S8 | rpsH |
| Crenarchaeota | Sulfolobus solfataricus | 30S ribosomal protein S8 | rpsH |
Note: The protein nomenclature for bacterial S15 in Thermus thermophilus differs, but it is a homolog of E. coli S8.
Structural and Functional Conservation of this compound Homologs
Despite billions of years of evolution separating the three domains of life, the core functions and structural elements of this compound/S8 are remarkably conserved. This protein plays a pivotal role in the assembly of the small ribosomal subunit. nih.gov In bacteria, S15 is a primary rRNA-binding protein that is essential for the proper folding of the 16S rRNA and the subsequent binding of other ribosomal proteins to form the central domain of the 30S subunit. nih.gov In eukaryotes, RPS15a is a component of the small subunit (SSU) processome, which is the initial precursor to the mature 40S subunit, underscoring its fundamental role in ribosome biogenesis. genecards.orgmapmygenome.in
A key conserved function, particularly in bacteria, is the autoregulation of its own synthesis. nih.gov When produced in excess of available 16S rRNA, the S15 protein binds to a specific region on its own mRNA, inhibiting further translation. nih.gov This feedback mechanism ensures a balanced production of ribosomal components. The mechanism involves the S15 protein recognizing and binding to a complex RNA structure within the mRNA leader sequence. This binding induces a conformational change in the mRNA that masks the ribosome binding site, thereby preventing translation initiation. nih.gov
Structurally, the S15/S8 protein family is characterized by a conserved globular domain that facilitates its interaction with ribosomal RNA. uniprot.org The protein binds to a highly conserved three-way junction in the 16S rRNA, a structural motif that is critical for the architecture of the small ribosomal subunit. nih.gov The ability of the S15 protein to recognize and bind to different RNA ligands (both rRNA and its own mRNA) showcases the remarkable plasticity of RNA to fold into similar structures that can be recognized by the same protein. nih.gov
Evolutionary Implications of this compound Gene Duplications and Pseudogenes
Gene duplication is a major force in evolution, providing the raw material for the evolution of new gene functions. The RPS15a gene family provides clear examples of this process. In plants like Arabidopsis, the duplication of RPS15a genes has led to paralogs with divergent expression patterns, suggesting that these duplicated genes have been retained due to subfunctionalization. researchgate.netnih.govwikipedia.org This specialization may contribute to the formation of distinct ribosome populations, potentially allowing for differential translation of specific mRNAs under various developmental or environmental conditions. nih.gov
In mammals, the evolution of ribosomal protein genes has also been shaped by duplication events. researchgate.net The human genome contains a single functional RPS15A gene, but it is accompanied by multiple processed pseudogenes dispersed throughout the genome. wikipedia.orggenecards.orgmapmygenome.innih.gov These pseudogenes are typically non-functional copies of the gene that have arisen through the retrotransposition of mRNA. While most are considered "molecular fossils," the abundance of ribosomal protein pseudogenes suggests a high historical rate of retrotransposition for these highly expressed genes.
The dosage of ribosomal proteins is critical, and alterations can have significant consequences. Haploinsufficiency of RPS15A, meaning a loss of one functional copy of the gene, has been identified as a cause of Diamond-Blackfan anemia (DBA), a congenital disorder characterized by a failure of red blood cell production. nih.gov This finding underscores the evolutionary constraint to maintain two functional copies of this gene in humans for proper erythropoiesis. The association of RPS15A mutations with a specific disease highlights the critical importance of this protein and the selective pressures that act to conserve its function and expression levels. The evolution of regulatory mechanisms, such as the duplication and specialization of transcription factors following whole-genome duplication events in yeast, may have been important for the tighter control of ribosomal protein transcript levels, including those for S15a. nih.gov
Advanced Methodological Approaches for Ribosomal Protein S15a Characterization
Cryo-Electron Microscopy and Tomography in Elucidating Ribosomal Protein S15a Conformation within Ribosomal Complexes
Recent high-resolution cryo-EM structures of eukaryotic ribosomes have provided detailed snapshots of the 40S subunit, revealing the intricate network of interactions between ribosomal RNA (rRNA) and ribosomal proteins. elifesciences.orgelifesciences.org Within these structures, the conformation of RPS15A and its contacts with neighboring proteins and rRNA can be precisely mapped. This allows researchers to understand how RPS15A contributes to the structural integrity of the small ribosomal subunit and its role in the different functional states of the ribosome during translation.
Cryo-electron tomography, an extension of cryo-EM, further allows for the visualization of ribosomes in their native cellular context. While not providing the same level of resolution as single-particle cryo-EM, tomography can reveal the spatial distribution of ribosomes and their association with other cellular machinery, offering clues about the dynamic nature of RPS15A's function in situ.
Key Findings from Cryo-EM Studies:
| Ribosomal Complex | Resolution | Key Insights into RPS15A |
| Human 80S ribosome | ~3 Å | Precise positioning of RPS15A within the 40S subunit, detailing its interactions with 18S rRNA and neighboring ribosomal proteins. |
| Yeast pre-40S ribosomal subunit | ~3.6 Å | Visualization of RPS15A incorporation during ribosome biogenesis and its interactions with assembly factors. elifesciences.org |
| Mammalian translation initiation complex | Variable | Conformational changes in the 40S subunit, including regions involving RPS15A, upon binding of initiation factors and mRNA. |
X-Ray Crystallography and Nuclear Magnetic Resonance Spectroscopy for High-Resolution this compound Structural Analysis
Prior to the widespread adoption of high-resolution cryo-EM, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy were the primary methods for obtaining high-resolution structural information about ribosomal components.
X-ray crystallography of the bacterial 30S ribosomal subunit provided some of the earliest detailed views of the structural organization of the small subunit, including the bacterial homolog of RPS15A, ribosomal protein S15. These studies have been crucial in understanding the fundamental principles of ribosome architecture and the interaction of ribosomal proteins with rRNA. researchgate.net
NMR spectroscopy has been particularly valuable for studying the structure and dynamics of isolated ribosomal proteins and their complexes with RNA in solution. NMR studies of ribosomal protein S15 have revealed details about its solution conformation and how it recognizes and binds to its specific binding site on the 16S rRNA. nih.govnih.gov These studies have highlighted the dynamic nature of the protein and the conformational changes that occur upon RNA binding.
Comparison of High-Resolution Structural Methods:
| Technique | Advantages for RPS15A Study | Limitations |
| X-ray Crystallography | Provides atomic-resolution structures of the entire ribosomal subunit. | Requires crystallization, which can be challenging for large, flexible complexes. |
| NMR Spectroscopy | Allows for the study of protein dynamics and interactions in solution. nih.govnih.gov | Generally limited to smaller proteins or protein-RNA complexes. |
Biochemical Reconstitution and In Vitro Functional Assays of this compound
Biochemical reconstitution and in vitro functional assays are powerful tools for dissecting the specific role of individual ribosomal proteins like RPS15A. These approaches involve the assembly of ribosomal subunits from their purified components, allowing for the study of the functional consequences of omitting or altering a specific protein.
In vitro translation systems, for example, can be used to assess the impact of RPS15A depletion or mutation on the efficiency and fidelity of protein synthesis. Such experiments have been instrumental in confirming the essential role of RPS15A in ribosome function.
Furthermore, in vitro studies have been used to investigate the extra-ribosomal functions of RPS15A. For instance, functional assays have shown that knockdown of RPS15A can inhibit the proliferation of cancer cells in vitro, suggesting a role for this protein in cell growth and division. nih.govnih.govnih.gov
Examples of In Vitro Functional Assays for RPS15A:
| Assay | Purpose | Finding |
| In vitro translation | To assess the role of RPS15A in protein synthesis. | Depletion of RPS15A impairs translation initiation. spandidos-publications.com |
| Cell proliferation assays (e.g., MTT, colony formation) | To investigate the involvement of RPS15A in cell growth. | Knockdown of RPS15A inhibits the proliferation of various cancer cell lines. nih.govnih.gov |
| Apoptosis assays | To determine if RPS15A has a role in programmed cell death. | Silencing of RPS15A can induce apoptosis in breast cancer cells. nih.gov |
Genetic Engineering and Mutagenesis Strategies for Probing this compound Function
Genetic engineering and mutagenesis are indispensable for studying the function of RPS15A in a cellular context. Techniques such as RNA interference (RNAi) and CRISPR-Cas9-mediated gene editing allow for the specific knockdown or knockout of the RPS15A gene, enabling researchers to observe the resulting cellular phenotypes.
Studies using short hairpin RNAs (shRNAs) to knockdown RPS15A have demonstrated its importance in the proliferation of various cancer cells, including those of the breast, liver, and kidney. nih.govnih.govspandidos-publications.com These studies have linked RPS15A to the regulation of the cell cycle and apoptosis. nih.gov
Site-directed mutagenesis can be used to introduce specific amino acid changes in the RPS15A protein. By expressing these mutant proteins in cells, researchers can investigate the functional importance of individual residues or domains for its ribosomal and extra-ribosomal activities. For example, mutations in the RNA-binding domain of RPS15A could be used to study its interaction with rRNA and the consequences for ribosome assembly and function.
Genetic Approaches to Study RPS15A Function:
| Method | Application | Outcome |
| RNA interference (shRNA) | Knockdown of RPS15A expression in cancer cell lines. | Inhibition of cell proliferation and induction of apoptosis. nih.govnih.gov |
| CRISPR-Cas9 | Generation of RPS15A knockout cell lines. | Investigation of the essentiality of RPS15A for cell viability. |
| Site-directed mutagenesis | Introduction of specific mutations in the RPS15A gene. | Elucidation of the functional roles of specific amino acid residues. |
Computational Modeling and Simulation of this compound Dynamics and Interactions
Computational modeling and molecular dynamics (MD) simulations provide a powerful complement to experimental techniques by offering insights into the dynamic behavior of RPS15A and its interactions at an atomic level. msu.ru
MD simulations of the ribosomal protein S15 and its complex with 16S rRNA have been used to explore the conformational landscape of the protein and the influence of factors like magnesium ions on the protein-RNA interaction. nih.govnih.gov These simulations have revealed that S15 can adopt multiple conformations and that its interaction with rRNA is a dynamic process involving electrostatic interactions between positively charged amino acid residues on the protein and the negatively charged phosphate (B84403) backbone of the RNA. oup.comoup.com
Such computational approaches can help to interpret experimental data from structural and biochemical studies and can generate new hypotheses about the mechanisms of RPS15A function that can be tested experimentally.
Insights from Computational Studies of RPS15A:
| Computational Method | System Studied | Key Findings |
| Molecular Dynamics (MD) Simulation | Ribosomal protein S15 in complex with 16S rRNA. | Revealed the dynamic nature of the protein-RNA interface and the importance of electrostatic interactions. oup.comoup.com |
| Homology Modeling | Human RPS15A based on bacterial S15 crystal structures. | Provided a structural framework for understanding the potential impact of disease-associated mutations. |
Mass Spectrometry-Based Approaches for this compound Post-Translational Modification Profiling
Mass spectrometry (MS) has emerged as a key technology for the comprehensive analysis of proteins and their post-translational modifications (PTMs). manchester.ac.uknih.gov PTMs are crucial for regulating protein function, localization, and stability. thermofisher.comgsconlinepress.com
MS-based proteomic studies have been used to characterize the protein composition of the ribosome and to identify PTMs on ribosomal proteins, including RPS15A. wikipedia.org Analysis of human RPS15A has revealed several PTMs, such as ubiquitination and glycosylation. genecards.org
Ubiquitination, the attachment of ubiquitin to a protein, can target it for degradation or have non-proteolytic regulatory roles. youtube.com The identification of multiple ubiquitination sites on RPS15A suggests that its stability and function may be regulated by the ubiquitin-proteasome system. Glycosylation, the addition of sugar moieties, could potentially influence the protein's folding, stability, or interactions.
Identified Post-Translational Modifications of Human RPS15A:
| Modification | Amino Acid Sites | Potential Functional Implication |
| Ubiquitination | Lys12, Lys19, Lys32, Lys60, Lys71, Lys84, Lys88, Lys124 genecards.org | Regulation of protein stability and turnover. |
| Glycosylation | One O-linked glycan site identified. genecards.org | May affect protein folding, stability, or interactions. |
Implications in Cellular Homeostasis and Dysregulation
Role of Ribosomal Protein S15a in Cell Growth and Proliferation Control Mechanisms
This compound (RPS15a) is a highly conserved protein and an essential component of the 40S ribosomal subunit, playing a fundamental role in protein synthesis. nih.govnih.gov Beyond its canonical function in the ribosome, RPS15a is critically involved in the regulation of cell growth and proliferation. d-nb.infonih.gov Studies have consistently demonstrated that RPS15a is indispensable for cell survival and proliferation. nih.gov Its expression is often upregulated in rapidly dividing cells, suggesting a direct correlation with proliferative activity. nih.gov
Experimental knockdown of RPS15a in various cell lines, particularly cancer cells, results in a significant suppression of cell proliferation and colony formation capabilities. nih.govnih.govnih.gov This inhibition of growth is frequently associated with cell cycle arrest, predominantly at the G0/G1 phase. nih.govnih.govnih.gov The arrest at this checkpoint prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. youtube.com For instance, in colorectal cancer cells, depletion of RPS15A leads to cell cycle arrest through the upregulation of the cell cycle inhibitor p21 and downregulation of cyclin-dependent kinase 1 (CDK1). nih.govnih.gov Similarly, in glioblastoma and osteosarcoma cells, suppression of RPS15A induces a G0/G1 phase arrest, effectively decreasing cell growth. nih.govd-nb.infonih.gov These findings highlight RPS15a as a positive regulator of cell population proliferation and the cell cycle. d-nb.infowikipedia.org
| Cell Line | Cancer Type | Effect of RPS15a Knockdown | Associated Molecular Changes |
| HCT116, DLD-1 | Colorectal Cancer | Suppressed proliferation, G0/G1 arrest nih.gov | Upregulation of p53, p21; Downregulation of CDK1 nih.gov |
| ZR-75-30, BT474 | Breast Cancer | Inhibited proliferation, G0/G1 arrest nih.gov | Induction of apoptosis nih.gov |
| 786-O | Renal Cell Carcinoma | Suppressed proliferation nih.gov | Induction of apoptosis and necrosis nih.gov |
| U2OS | Osteosarcoma | Decreased cell growth, G0/G1 arrest nih.gov | --- |
| U87, U251 | Glioblastoma | Inhibited proliferation, G0/G1 arrest d-nb.infonih.govresearchgate.net | Decrease in p-Akt levels d-nb.inforesearchgate.net |
| A549 | Lung Cancer | Decreased proliferation, G0/G1 arrest portlandpress.com | --- |
| TT | Thyroid Cancer | Inhibited proliferation, G0/G1 arrest researchgate.net | Induction of apoptosis researchgate.net |
This compound Involvement in Cellular Stress Response Pathways
The nucleolus acts as a primary sensor for cellular stress, and disruptions in ribosome biogenesis, known as nucleolar or ribosomal stress, can trigger robust cellular responses. nih.govmdpi.com When ribosome assembly is impaired, for example, due to a deficiency in one ribosomal protein, other ribosomal proteins (RPs) can be released from the nucleolus into the nucleoplasm. nih.govnih.gov These "free" RPs can then engage in extraribosomal functions, often by interacting with key stress-response regulators like MDM2, which leads to the activation of p53. nih.govmdpi.com
Recent findings indicate that RPS15a plays a role in these stress signaling pathways. Depletion of RPS15a in B-cell acute lymphoblastic leukemia (B-ALL) has been shown to induce nucleolar stress. nih.gov This is characterized by the disruption of the normal architecture of the nucleolus and impaired synthesis and processing of ribosomal RNAs (rRNAs). nih.gov This ribosomal stress, initiated by the lack of RPS15a, subsequently activates the p53 signaling pathway, a critical component of the cellular response to various stressors, including DNA damage. nih.govelifesciences.org The activation of p53 in response to ribosomal stress can lead to outcomes such as cell cycle arrest or apoptosis, thereby preventing the proliferation of cells with compromised ribosome function. nih.govmdpi.com
Aberrant this compound Function in Cellular Dysregulation Models
The dysregulation of RPS15a expression is a common feature in numerous human malignancies, where it often functions as an oncogene. nih.govnih.gov Elevated levels of RPS15a have been identified in a wide array of cancers, including colorectal, breast, renal, osteosarcoma, glioblastoma, lung, gastric, and hepatocellular carcinoma. nih.govnih.govnih.govnih.govnih.govportlandpress.comnih.gov In many of these cancer models, high RPS15a expression correlates with more aggressive tumor characteristics and poorer patient prognosis. nih.govnih.govnih.gov
Perturbations of this compound in Ribosomopathies and Ribosome Biogenesis Disorders at the Molecular Level
Ribosomopathies are a class of genetic disorders characterized by defects in ribosome biogenesis. nih.gov These disorders often present with specific clinical phenotypes, such as bone marrow failure, and an increased predisposition to cancer. nih.gov Perturbations in the RPS15A gene have been directly linked to a specific ribosomopathy, Diamond-Blackfan anemia (DBA). nih.govmapmygenome.in RPS15A has been identified as a causative gene for this condition, which is characterized by a failure of erythropoiesis (red blood cell formation). nih.govmapmygenome.in
At the molecular level, mutations in RPS15A disrupt the intricate process of ribosome assembly. mapmygenome.in RPS15a is a component of the small subunit (SSU) processome, the initial precursor of the 40S ribosomal subunit. mapmygenome.in Its proper function is critical for the folding, modification, and cleavage of pre-rRNA. mapmygenome.in A deficiency in RPS15a leads to impaired ribosome production, which triggers ribosomal stress and subsequent p53 activation. nih.govmedrxiv.org This p53 activation is thought to be a key molecular event underlying the failure of red blood cell production in DBA. medrxiv.org Furthermore, rare variants in RPS15A have also been implicated in certain congenital heart defects, with functional studies showing that knockdown of the gene leads to proliferation defects in cardiomyocytes, a phenotype that can be partially rescued by p53 knockdown. medrxiv.org
This compound as a Factor in Cellular Apoptotic Pathways
In addition to controlling cell proliferation, RPS15a is a significant factor in the regulation of apoptosis, or programmed cell death. nih.govnih.gov While high levels of RPS15a in cancer cells support survival, its depletion acts as a potent trigger for apoptosis. nih.govnih.govresearchgate.net The knockdown of RPS15a has been shown to induce apoptosis in a variety of cancer cells, including those from breast cancer, renal cell carcinoma, glioblastoma, and thyroid cancer. nih.govnih.govnih.govresearchgate.net
The molecular mechanism by which RPS15a depletion induces apoptosis primarily involves the intrinsic mitochondrial pathway. nih.gov Key events in this pathway include the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bad and BAX. nih.govresearchgate.net This shift in the balance of Bcl-2 family proteins leads to mitochondrial membrane permeabilization and the release of cytochrome c, a critical step in apoptosome formation. nih.govmdpi.com Subsequently, a cascade of caspases is activated. mdpi.com Studies have confirmed that RPS15a knockdown leads to the activation of initiator caspase-9 and executioner caspase-3, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.govnih.gov
| Cancer Type | Effect of RPS15a Silencing | Apoptotic Mechanism |
| Breast Cancer | Induces apoptosis nih.gov | Activation of caspase-3, PARP cleavage; Upregulation of Bad, BAX; Downregulation of Bcl-2 nih.gov |
| Glioblastoma | Induces apoptosis nih.gov | Activation of caspase-3, PARP; Downregulation of Bcl-2; Involves mitochondrial pathway nih.gov |
| Renal Cell Carcinoma | Promotes apoptosis/necrosis nih.gov | Activation of caspase-3, PARP nih.gov |
| Thyroid Cancer | Elevates apoptosis researchgate.net | Upregulation of p53, Bad, Bax; Downregulation of survivin, Bcl-2 researchgate.net |
| Lung Cancer | Induces apoptosis researchgate.net | Activation of p53 signaling pathway researchgate.net |
This compound in Regulation of Cellular Signaling Pathways (e.g., p53, Wnt/β-catenin)
RPS15a exerts its influence on cellular homeostasis and dysregulation through its interaction with and modulation of critical signaling pathways, most notably the p53 and Wnt/β-catenin pathways. nih.govnih.gov
p53 Signaling Pathway: A significant body of research demonstrates a strong regulatory link between RPS15a and the p53 tumor suppressor pathway. nih.gov In many cancer models, the pro-proliferative and anti-apoptotic effects of RPS15a are achieved through the misregulation or suppression of p53 signaling. nih.gov Conversely, when RPS15a is depleted, it triggers ribosomal stress, which leads to the stabilization and activation of p53. nih.govplos.org This activation occurs because free ribosomal proteins, including potentially RPS15, can bind to MDM2, an E3 ubiquitin ligase that targets p53 for degradation. nih.govplos.org By inhibiting MDM2, p53 levels rise, leading to the transcription of its target genes. nih.govplos.org Studies have confirmed that knockdown of RPS15a results in the upregulation of p53 and its downstream targets, such as the cell cycle inhibitor p21, which mediates G0/G1 arrest. nih.govnih.govresearchgate.net Therefore, RPS15a acts as a negative regulator of p53 activity, and its overexpression in cancer helps cells to bypass this crucial tumor suppression checkpoint. nih.govresearchgate.net
Wnt/β-catenin Signaling Pathway: RPS15a has also been implicated in the regulation of the Wnt/β-catenin signaling pathway, which is crucial for development and is often aberrantly activated in cancer. In hepatocellular carcinoma, RPS15a promotes tumor angiogenesis by enhancing Wnt/β-catenin-mediated expression of Fibroblast Growth Factor 18 (FGF18). nih.gov This suggests that RPS15a can potentiate the transcriptional activity of the Wnt pathway. nih.gov Further evidence comes from studies on non-small-cell lung cancer and pancreatic cancer, where RPS15a expression was linked to the Wnt/β-catenin pathway's activity. portlandpress.comnih.gov In these contexts, RPS15a appears to be a downstream target or a facilitator of the pathway, contributing to cell proliferation and invasion. portlandpress.comnih.gov
Future Directions in Ribosomal Protein S15a Research
Unraveling Novel Non-Ribosomal Functions and Moonlighting Activities of Ribosomal Protein S15a
While RPS15A is a well-established component of the 40S ribosomal subunit, essential for ribosome biogenesis and protein translation, a growing body of evidence suggests its involvement in processes outside of the ribosome. mapmygenome.innih.gov These "moonlighting" or non-ribosomal functions are a critical area for future research. nih.gov The term "moonlighting protein" refers to a single protein that possesses multiple, distinct functions. nih.govresearchgate.net Many ribosomal proteins have been found to have such extraribosomal roles, regulating diverse cellular processes including DNA repair, cell cycle, and apoptosis. researchgate.net
Research has implicated RPS15A in the progression of various cancers, including colorectal cancer, osteosarcoma, and hepatocellular carcinoma, suggesting it has functions related to cell growth, proliferation, and division. spandidos-publications.comnih.govbiorxiv.org For instance, knockdown of RPS15A has been shown to suppress cell proliferation and induce cell cycle arrest in cancer cell lines. spandidos-publications.comnih.gov Future studies will likely focus on elucidating the precise molecular mechanisms behind these observations. Key research questions include:
How does RPS15A shuttle between the ribosome and other cellular compartments to perform its different functions?
What are the specific molecular partners of RPS15A when it is not part of the ribosome?
How are the moonlighting activities of RPS15A regulated in response to cellular stress or developmental cues?
Does RPS15A directly participate in signaling pathways, such as the p53 pathway, as suggested by some studies? spandidos-publications.com
Investigating these questions will provide a deeper understanding of how a fundamental component of the translation machinery can also play pivotal roles in cellular regulation and disease.
High-Throughput Screening for Modulators of this compound Activity and Interactions
Given the association of RPS15A with various cancers, it has emerged as a potential therapeutic target. spandidos-publications.comnih.gov High-throughput screening (HTS) offers a powerful approach to identify small molecules or other biological modulators that can alter the activity or interactions of RPS15A. ox.ac.uk HTS automates and miniaturizes experiments, allowing for the rapid testing of thousands to millions of compounds for their biological activity against a specific target. nuvisan.com
Future HTS campaigns targeting RPS15A could be designed to:
Identify direct inhibitors: Screen for compounds that bind directly to RPS15A and disrupt its function, either within the ribosome or in its extraribosomal roles.
Disrupt protein-protein interactions: Develop assays to find molecules that interfere with the interaction of RPS15A with key binding partners involved in cancer progression.
Modulate RPS15A expression: Utilize technologies like CRISPR/Cas9 in screening formats to identify compounds that can upregulate or downregulate the expression of the RPS15A gene. ox.ac.uk
The development of robust and reproducible assays is crucial for the success of any HTS campaign. nuvisan.com Successful identification of "active hits" from these screens would then require further validation and optimization to develop potentially potent therapeutic agents. ox.ac.uk
Table 1: Potential High-Throughput Screening Strategies for RPS15A
| Screening Strategy | Assay Principle | Potential Outcome |
| Direct Binding Assay | Measures the direct interaction of library compounds with purified RPS15A protein (e.g., using fluorescence polarization, surface plasmon resonance). | Identification of small molecules that bind directly to RPS15A. |
| Protein-Protein Interaction (PPI) Assay | Monitors the interaction between RPS15A and a known binding partner in the presence of test compounds (e.g., using yeast two-hybrid or co-immunoprecipitation). | Discovery of molecules that disrupt or stabilize specific RPS15A complexes. |
| Cell-Based Proliferation Assay | Quantifies the proliferation rate of cancer cells overexpressing RPS15A after treatment with library compounds. | Identification of compounds that inhibit RPS15A-driven cell growth. nih.gov |
| Reporter Gene Assay | Measures the expression of a reporter gene under the control of a promoter regulated by an RPS15A-dependent signaling pathway. | Finding modulators of RPS15A's signaling functions. |
Integrative Structural Biology Approaches for this compound Complexes in Native Cellular Environments
Understanding the function of RPS15A requires detailed knowledge of its three-dimensional structure, both as a component of the ribosome and when it forms complexes with other molecules. While high-resolution structures of the ribosome have been determined, studying the transient and dynamic complexes of RPS15A involved in its moonlighting functions presents a significant challenge. nih.govrawdatalibrary.net
Integrative structural biology (ISB) will be instrumental in overcoming these challenges. researchgate.net ISB combines data from a variety of experimental techniques to create comprehensive structural models of complex biological systems. nih.govresearchgate.net Future research will likely employ a combination of:
Cryo-electron microscopy (Cryo-EM): To determine the structure of large RPS15A-containing complexes, such as pre-ribosomal assembly intermediates, in a near-native state. nih.govresearchgate.net
X-ray crystallography: To obtain atomic-resolution structures of RPS15A in complex with smaller binding partners. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy: To study the dynamics and interactions of RPS15A and its domains in solution. nih.gov
By integrating data from these and other methods, researchers can build detailed models of how RPS15A interacts with RNA and other proteins, providing insights into both its ribosomal and non-ribosomal functions within the complex cellular environment. researchgate.net
Systems Biology Perspectives on this compound Networks and Ribosome Heterogeneity
A systems biology approach is essential for understanding how RPS15A functions within the broader network of cellular interactions. This involves studying the complex interplay between genes, proteins, and other molecules that collectively govern cellular processes. The concept of "ribosome heterogeneity" is central to this perspective, suggesting that ribosomes are not uniform entities but can have specialized compositions and functions. nih.govresearchgate.netmdpi.com
Future research from a systems biology perspective will likely explore:
Ribosomal Protein Networks: Investigating the intricate network of interactions between ribosomal proteins and how these networks contribute to the long-range communication between functional centers of the ribosome. nih.gov Mathematical and structural analyses can reveal how these network architectures have evolved and how they process information during protein synthesis. nih.gov
Ribosome Specialization: Determining whether variations in the stoichiometry of ribosomal proteins, including RPS15A, in different cell types or under different conditions lead to "specialized ribosomes" that preferentially translate specific mRNAs. researchgate.netmdpi.com This could explain how RPS15A contributes to specific developmental programs or disease states. biorxiv.org
Dynamic Remodeling: Understanding how the composition of ribosomes, and specifically the inclusion or exclusion of RPS15A, changes in response to developmental cues, environmental stress, or disease. nih.gov Proteomic analyses of different cellular states can reveal dynamic changes in the "RibosomeR" signature, providing insights into the functional relevance of ribosome heterogeneity. nih.gov
By mapping the interaction networks of RPS15A and understanding its role in the context of ribosome heterogeneity, researchers can gain a more holistic view of its contribution to cellular physiology and pathology.
Development of Advanced Computational Models for this compound Functional Prediction and Drug Discovery
Computational approaches are becoming increasingly vital in biological research, from predicting protein function to accelerating drug discovery. escholarship.org For a protein like RPS15A, with its diverse and complex roles, advanced computational models will be crucial for integrating vast datasets and generating testable hypotheses.
Future directions in this area include:
Improved Function Prediction Algorithms: Developing more accurate computational methods to predict the non-ribosomal functions of RPS15A. This involves integrating data from genomics, proteomics, and transcriptomics to identify novel functional associations.
Molecular Dynamics (MD) Simulations: Using MD simulations to model the dynamic behavior of RPS15A and its complexes at an atomic level. This can provide insights into the mechanisms of its interactions and how they might be modulated by small molecules.
Structure-Based Drug Design: Employing computational docking and virtual screening to identify potential drug candidates that can bind to specific sites on the RPS15A protein. This can guide the design of more potent and selective inhibitors.
Network Modeling: Creating computational models of the biological networks in which RPS15A participates. These models can be used to simulate the effects of perturbing RPS15A activity and to identify key nodes in the network that could be targeted for therapeutic intervention.
The synergy between advanced computational modeling and experimental validation will be essential for translating our growing knowledge of RPS15A into new diagnostic and therapeutic strategies. medrxiv.org
Q & A
Q. What are the structural and functional characteristics of RPS15A in eukaryotic translation?
RPS15A is a core component of the 40S ribosomal subunit, belonging to the S8P family of ribosomal proteins. Structurally, it contains conserved motifs critical for mRNA-ribosome interactions during translation initiation. Its molecular weight is approximately 15 kDa, though post-translational modifications may cause variations (observed 13–15 kDa in SDS-PAGE) . Functionally, RPS15A stabilizes ribosomal architecture and facilitates mRNA binding, as demonstrated by its conserved role across species, including humans, mice, and plants .
Q. What experimental methodologies are recommended for quantifying RPS15A expression in tissues or cell lines?
- Western Blot : Use polyclonal antibodies (e.g., rabbit anti-RPS15A) validated for specificity, noting potential cross-reactivity with pseudogenes .
- qPCR : Design primers targeting unique exons to avoid pseudogene amplification. Reference studies in glioblastoma used RNAi knockdown followed by qPCR validation .
- ELISA : Commercial kits (e.g., human RBP4 ELISA protocols) can be adapted with anti-RPS15A antibodies, ensuring dilution protocols for high-abundance samples .
Q. How is RPS15A evolutionarily conserved, and what implications does this have for cross-species studies?
RPS15A is highly conserved, with orthologs in zebrafish, Arabidopsis, and mammals sharing >90% amino acid identity. This conservation supports translational research, such as using rat recombinant RPS15A (Rps15a) to study human ribosome function . However, species-specific roles (e.g., in plant development vs. human cancer) necessitate context-specific validation .
Advanced Research Questions
Q. How does RPS15A interact with oncogenic signaling pathways like AKT in cancer progression?
In glioblastoma, RPS15A knockdown via lentiviral RNAi inhibits tumor growth by suppressing AKT phosphorylation, suggesting its role in regulating PI3K/AKT signaling. Experimental validation includes phospho-AKT Western blotting and in vivo xenograft models . Contradictory data in non-cancer contexts (e.g., plant development) highlight the need for pathway-focused studies in disease models .
Q. What bioinformatics tools are suitable for predicting RPS15A-protein interactions or structural dynamics?
- Ribosomal Database Project (RDP) : Analyze rRNA-RPS15A interactions using aligned rRNA sequences and structural annotations .
- Molecular Docking : Predict interactions (e.g., with Fragile X Mental Retardation Protein) by modeling 3D structures of RPS15A and candidate partners .
- GO Annotation : Leverage UniProt and RefSeq entries to identify functional domains and disease associations .
Q. How can researchers resolve contradictions in RPS15A’s role across experimental models?
For example, RPS15A is upregulated in glioblastoma but shows tissue-specific expression in wheat multi-ovary lines. Address this by:
- Conducting comparative transcriptomics (RNA-seq) across species.
- Using conditional knockout models to isolate cell-type-specific effects .
Methodological and Technical Considerations
Q. How to validate RPS15A knockdown efficiency in CRISPR/Cas9 or RNAi models?
Q. What strategies address discrepancies in RPS15A’s observed vs. predicted molecular weight?
Post-translational modifications (e.g., phosphorylation) or alternative splicing may cause variations. Use:
- 2D Gel Electrophoresis : Separate isoforms.
- Mass Spectrometry : Identify modifications.
- Deglycosylation Protocols : If N-linked glycosylation is suspected .
Q. How to investigate RPS15A’s role in mRNA-ribosome binding dynamics?
Q. What evidence links RPS15A dysregulation to ribosomopathies or cancer?
RPS15A is classified under "ribosomopathy-associated genes" in UniProt, with overexpression observed in glioblastoma and hematologic malignancies. Mechanisms include ribosomal stress activating p53 or modulating oncogenic kinases (e.g., AKT). Validate via clinical tissue microarrays and survival correlation analyses .
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